molecular formula C5H7BrN2S B15250222 (2-Bromo-4-methylthiazol-5-yl)methanamine

(2-Bromo-4-methylthiazol-5-yl)methanamine

Cat. No.: B15250222
M. Wt: 207.09 g/mol
InChI Key: LGVUFLCHEAXYOH-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylthiazol-5-yl)methanamine is a chemical compound with the molecular formula C5H7BrN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylthiazol-5-yl)methanamine typically involves the bromination of 4-methylthiazole followed by the introduction of an amine group. One common method includes the following steps:

    Bromination: 4-methylthiazole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole.

    Amination: The brominated intermediate is then treated with an amine source, such as ammonia or an amine salt, under controlled conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylthiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

(2-Bromo-4-methylthiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylthiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methylthiazol-4-yl)methanamine
  • (2-Chloro-4-methylthiazol-5-yl)methanamine
  • (2-Iodo-4-methylthiazol-5-yl)methanamine

Uniqueness

(2-Bromo-4-methylthiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C5H7BrN2S/c1-3-4(2-7)9-5(6)8-3/h2,7H2,1H3

InChI Key

LGVUFLCHEAXYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)CN

Origin of Product

United States

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